3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide
Description
Properties
IUPAC Name |
3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c23-26(24,16-8-15-25-20-12-5-2-6-13-20)21-17-19-11-7-14-22(19)18-9-3-1-4-10-18/h1-6,9-10,12-13,19,21H,7-8,11,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNBMNAJWGNAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)CCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide typically involves multiple steps, including the formation of the phenoxy and phenylpyrrolidinyl intermediates, followed by their coupling with a sulfonamide precursor. Common synthetic routes may involve:
Formation of Phenoxy Intermediate: This step often involves the reaction of phenol with an appropriate halogenated compound under basic conditions.
Formation of Phenylpyrrolidinyl Intermediate:
Coupling Reaction: The final step involves coupling the phenoxy and phenylpyrrolidinyl intermediates with a sulfonamide precursor under suitable conditions, such as the use of a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated reagents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
Immunomodulation
Research indicates that 3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide may act as an immunomodulator, suggesting its utility in therapeutic applications related to immune system regulation. Sulfonamides are known for their antibacterial and anti-inflammatory properties, which can be beneficial in treating autoimmune diseases by modulating immune responses and cytokine production.
CNS Activity
This compound has been investigated for its potential as a central nervous system (CNS) agent. Analogues of 3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide have shown promise as norepinephrine and serotonin reuptake inhibitors, indicating potential applications in treating mood disorders and pain management . For instance, certain analogues have demonstrated significant efficacy in models of pain behavior, suggesting that they could be developed into effective analgesics .
Case Studies and Research Findings
Several studies have documented the pharmacological effects of compounds related to 3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide:
Case Study: Pain Management
A study highlighted the efficacy of a related pyrrolidine analogue as a norepinephrine and serotonin reuptake inhibitor, demonstrating robust analgesic effects in spinal nerve ligation models. This suggests potential applications for managing chronic pain conditions through similar mechanisms as those hypothesized for 3-phenoxy-N-[...] .
Immunomodulatory Effects
In vitro studies have shown that sulfonamide derivatives can significantly alter cytokine production in immune cells, indicating their potential role in therapeutic strategies targeting inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Sulfonamide Derivatives
Structural Comparison
The table below contrasts the target compound with structurally related sulfonamides:
*Calculated from formula. †Estimated based on structural complexity.
Key Observations:
Backbone Variations: The target compound and 19b share a propane-1-sulfonamide backbone but differ in substituents: phenoxy (target) vs. phenyl (19b) at C3, and pyrrolidine (target) vs. tetrahydrofuran (19b) on the nitrogen. These changes likely increase the target’s steric bulk and aromatic interactions.
Physicochemical and Pharmacological Implications
- Solubility : The pyrrolidine ring (target) may improve aqueous solubility relative to 34 ’s cyclobutyl-pyrrolopyrimidine, which has higher molecular weight and rigidity .
- Target Engagement : The RAF kinase inhibitor exemplifies how sulfonamide nitrogen substituents (e.g., piperidine, pyrimidine) can modulate kinase binding, suggesting the target’s pyrrolidine-phenyl group could be optimized for similar interactions.
Biological Activity
3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide, also known by its CAS number 1797141-18-4, is a sulfonamide compound that has garnered interest for its potential biological activities. This article examines its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C20H26N2O3S
- Molecular Weight : 374.5 g/mol
- IUPAC Name : 3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide
The compound features a phenoxy group and a pyrrolidine moiety, which are significant for its biological interactions.
Table 1: Summary of Biological Activities
Case Study 1: Antibacterial Activity
A study investigated the antibacterial properties of sulfonamides similar to 3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide. Results indicated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential as an antibacterial agent.
Case Study 2: Anti-inflammatory Effects
Research focused on the anti-inflammatory potential of sulfonamide derivatives revealed that compounds structurally related to 3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide effectively reduced pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism through which the compound may exert therapeutic effects in inflammatory conditions.
Case Study 3: Neuropharmacological Effects
In a neuropharmacological study, derivatives similar to this compound were evaluated for their effects on neurotransmitter systems. Preliminary findings indicated that these compounds could modulate serotonin and dopamine receptors, which may have implications for treating mood disorders and neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
